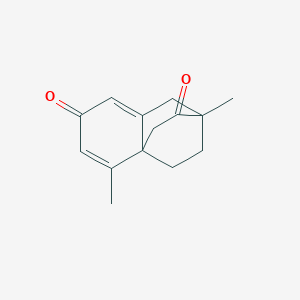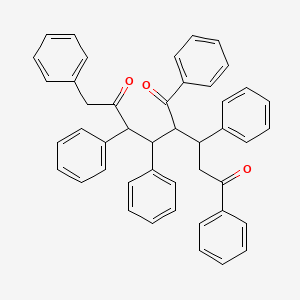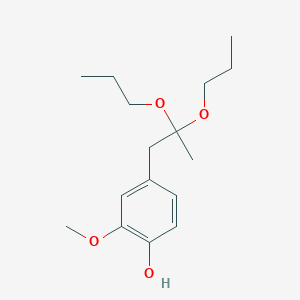
1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide is an organic compound with a pyridine ring substituted with a bromoethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide typically involves the reaction of 4-methylpyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridinium salts.
Oxidation: Products include pyridinium oxides.
Reduction: Products include reduced pyridinium derivatives.
科学研究应用
1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The pyridinium ring can also interact with various biological targets, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
1-(2-Bromoethyl)-4-nitrobenzene: Similar in structure but with a nitro group instead of a methyl group.
(2-Bromoethyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of a pyridinium ring.
Uniqueness
1-(2-Bromoethyl)-4-methylpyridin-1-ium bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89932-31-0 |
|---|---|
分子式 |
C8H11Br2N |
分子量 |
280.99 g/mol |
IUPAC 名称 |
1-(2-bromoethyl)-4-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C8H11BrN.BrH/c1-8-2-5-10(6-3-8)7-4-9;/h2-3,5-6H,4,7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
JDUVOTBIPVTSJQ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)CCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


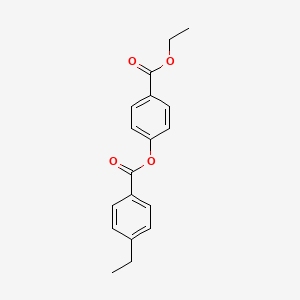
![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
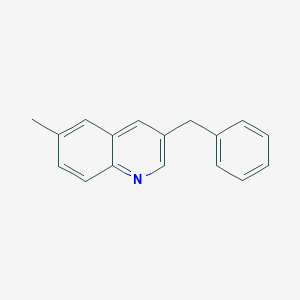
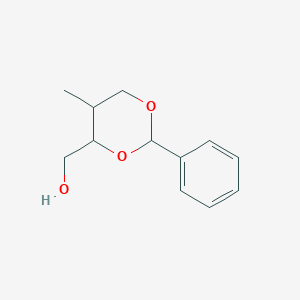
![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
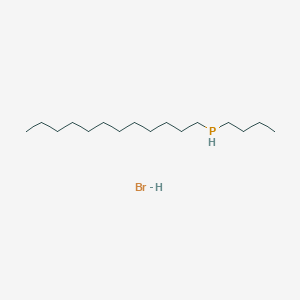
![2-{2-[(2,3-Dimethoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14374911.png)
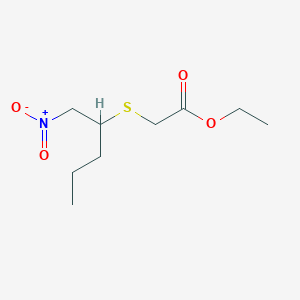

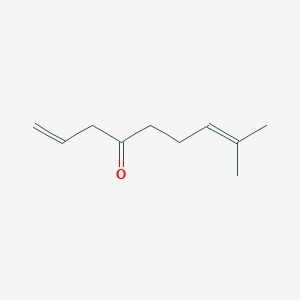
![N-{2-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine](/img/structure/B14374921.png)
